molecular formula C11H12ClNO2 B1465075 1-(3-Chloropyridin-4-yl)hexane-1,5-dione CAS No. 898785-33-6

1-(3-Chloropyridin-4-yl)hexane-1,5-dione

Cat. No. B1465075
CAS RN: 898785-33-6
M. Wt: 225.67 g/mol
InChI Key: JNUYIDVWPCEDAT-UHFFFAOYSA-N
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Description

“1-(3-Chloropyridin-4-yl)hexane-1,5-dione” is a chemical compound . It’s used in scientific research and possesses unique properties that make it valuable for various applications, including drug discovery and materials synthesis.

Scientific Research Applications

Structural and Tautomeric Studies

  • 1-(3-Chloropyridin-4-yl)hexane-1,5-dione and related compounds exhibit interesting tautomeric behaviors and intramolecular hydrogen bonding, which are significant in structural chemistry and molecular design (Ośmiałowski et al., 2002).

Synthesis and Reactivity

  • Novel synthetic routes involving derivatives of this compound have been developed, contributing to advancements in organic synthesis (Landmesser et al., 2008).

Material Science and Polymer Chemistry

  • Compounds structurally similar to this compound are used in spontaneous polymerization mechanisms, contributing to material science and the development of new polymers (Mitsuda et al., 2003).

Antimicrobial Applications

  • Derivatives of this compound have been synthesized and shown to possess antimicrobial activities, indicating potential applications in pharmaceutical research (Chate et al., 2013).

Sensor Development and Environmental Monitoring

  • Certain derivatives related to this compound have been used in the development of chemosensors for transition metal ions, which is crucial for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).

Safety and Hazards

While the specific safety data sheet for “1-(3-Chloropyridin-4-yl)hexane-1,5-dione” is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment as required and avoid release to the environment .

Future Directions

“1-(3-Chloropyridin-4-yl)hexane-1,5-dione” is available for scientific research needs . Its unique properties make it valuable for various applications, including drug discovery and materials synthesis. Future research may focus on exploring its potential uses in these areas.

properties

IUPAC Name

1-(3-chloropyridin-4-yl)hexane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)3-2-4-11(15)9-5-6-13-7-10(9)12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUYIDVWPCEDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699698
Record name 1-(3-Chloropyridin-4-yl)hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898785-33-6
Record name 1-(3-Chloropyridin-4-yl)hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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